
AZD6482
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de AZD-6482 involucra múltiples pasos, comenzando con la preparación de la estructura principal, seguida de modificaciones de grupos funcionales. Los pasos clave incluyen:
Formación del núcleo de pirido[1,2-a]pirimidin-4-ona: Esto implica la ciclización de precursores apropiados bajo condiciones controladas.
Introducción del anillo de morfolina: Este paso generalmente involucra reacciones de sustitución nucleofílica.
Funcionalización final: La introducción del grupo ácido benzoico se logra a través de la formación de enlaces amida
Métodos de producción industrial: La producción industrial de AZD-6482 sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto incluye:
Optimización de las condiciones de reacción: Asegurando un alto rendimiento y pureza.
Uso de reactores de flujo continuo: Para mejorar la eficiencia y escalabilidad de la reacción.
Técnicas de purificación: Como la cristalización y la cromatografía para alcanzar los niveles de pureza deseados
Análisis De Reacciones Químicas
Tipos de reacciones: AZD-6482 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que lleva a diferentes análogos.
Sustitución: Las reacciones de sustitución nucleofílica y electrofílica pueden introducir o reemplazar grupos funcionales
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como haluros y nucleófilos bajo condiciones controladas
Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios análogos y derivados de AZD-6482, cada uno con posibles actividades biológicas diferentes .
Aplicaciones Científicas De Investigación
Case Studies and Research Findings
-
Glioblastoma Treatment :
- A study demonstrated that AZD6482 exhibits dose-dependent cytotoxicity against glioblastoma cell lines (U87 and U118). The compound significantly induced apoptosis and cell cycle arrest at the G1 phase. Flow cytometry revealed an increase in early apoptotic cells following treatment with this compound, with a notable reduction in the anti-apoptotic protein Bcl-2 and an increase in pro-apoptotic Bax levels .
- The study also highlighted that this compound effectively decreased the levels of phosphorylated AKT and GSK-3β, confirming its role in disrupting the PI3K/Akt pathway .
- Combination Therapies :
-
Renal Cell Carcinoma :
- In renal cell carcinoma studies, this compound was shown to have limited effects when used alone but demonstrated potential when combined with other inhibitors targeting different pathways. This highlights the need for further exploration into combination therapies to overcome resistance mechanisms .
Cardiovascular Applications
This compound is also being investigated for its role in preventing thrombotic events associated with atherosclerosis. Clinical trials have assessed its safety and tolerability when administered alongside antiplatelet agents like clopidogrel and aspirin. Preliminary findings suggest that this compound may help mitigate the risk of myocardial infarction or stroke by preventing blood clot formation .
Summary of Research Findings
Clinical Trials and Future Directions
Ongoing clinical trials are crucial for establishing the efficacy and safety profile of this compound across various conditions. These studies aim to elucidate optimal dosing strategies, potential side effects, and long-term outcomes associated with its use in both cancer treatment and cardiovascular prevention.
Mecanismo De Acción
AZD-6482 ejerce sus efectos inhibiendo selectivamente la enzima PI3Kβ. Esta inhibición interrumpe la vía de señalización PI3K/Akt, lo que lleva a una reducción de la proliferación celular y un aumento de la apoptosis en las células cancerosas. Además, al dirigirse a PI3Kβ, AZD-6482 previene la agregación plaquetaria, lo que lo hace efectivo en la prevención de la trombosis .
Compuestos similares:
LY294002: Un inhibidor de PI3K de amplio espectro.
Wortmannin: Otro inhibidor de PI3K con un perfil de selectividad diferente.
Idelalisib: Un inhibidor selectivo de PI3Kδ utilizado en la terapia del cáncer .
Singularidad de AZD-6482:
Selectividad: AZD-6482 es altamente selectivo para PI3Kβ, con una actividad significativamente menor contra otras isoformas de PI3K.
Potencial terapéutico: Su doble función en oncología y trombosis lo convierte en un candidato único para el desarrollo terapéutico .
En conclusión, AZD-6482 es un compuesto prometedor con diversas aplicaciones en investigación científica y posibles usos terapéuticos. Su inhibición selectiva de PI3Kβ y su mecanismo de acción único lo convierten en una herramienta valiosa en el estudio y tratamiento de diversas enfermedades.
Comparación Con Compuestos Similares
LY294002: A broad-spectrum PI3K inhibitor.
Wortmannin: Another PI3K inhibitor with a different selectivity profile.
Idelalisib: A selective PI3Kδ inhibitor used in cancer therapy .
Uniqueness of AZD-6482:
Selectivity: AZD-6482 is highly selective for PI3Kβ, with significantly lower activity against other PI3K isoforms.
Therapeutic Potential: Its dual role in oncology and thrombosis makes it a unique candidate for therapeutic development .
Actividad Biológica
AZD6482 is a selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ), which plays a crucial role in various cellular processes, including proliferation, survival, and metabolism. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in targeting glioma and other cancers where the PI3K signaling pathway is dysregulated.
This compound functions primarily by inhibiting PI3Kβ, leading to a cascade of effects on downstream signaling pathways such as AKT and GSK-3β. This inhibition results in:
- Reduced Cell Proliferation : this compound has been shown to significantly suppress the proliferation of glioma cell lines U87 and U118 in a dose-dependent manner, with IC50 values of approximately 9.061 µM and 7.989 µM, respectively .
- Induction of Apoptosis : Flow cytometric analysis revealed increased early apoptotic cell populations following treatment with this compound. The treatment also resulted in downregulation of anti-apoptotic proteins (Bcl-2) and upregulation of pro-apoptotic proteins (Bax), confirming its role in promoting apoptosis through the PI3K-AKT signaling pathway .
Cell Cycle Arrest
This compound induces cell cycle arrest at the G1 phase in U87 cells. This effect is attributed to the inhibition of cyclin D1 expression mediated by decreased phosphorylation of GSK-3β and AKT, which are critical regulators of cell cycle progression . The following table summarizes the effects of this compound on cell cycle dynamics:
Cell Line | Treatment Concentration (µM) | G1 Phase Arrest (%) | IC50 (µM) |
---|---|---|---|
U87 | 0.625 - 40 | Increased | 9.061 |
U118 | 0.625 - 40 | Not significantly observed | 7.989 |
Antitumor Effects
In addition to inducing apoptosis and cell cycle arrest, this compound has demonstrated significant antitumor activity by inhibiting migration and invasion of glioma cells. The compound's ability to reduce colony formation in treated cells further supports its potential as an effective therapeutic agent against tumors .
Synergistic Effects with Other Inhibitors
Recent studies have explored the synergistic effects of this compound when combined with other inhibitors such as URMC-099, a mixed lineage kinase 3 inhibitor. This combination has shown enhanced efficacy in blocking glioblastoma cell motility and reducing focal adhesion dynamics, indicating a potential strategy for improving therapeutic outcomes in resistant tumor types .
Drug Resistance Mechanisms
Research into drug resistance mechanisms has highlighted how this compound can be utilized to dissect signaling pathways that contribute to treatment failure in colorectal cancer models. By employing various inhibitors alongside this compound, researchers have mapped out dynamic responses that can inform future combination therapies aimed at overcoming resistance .
Propiedades
IUPAC Name |
2-[[(1R)-1-(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-9-yl)ethyl]amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-14-11-17(15(2)23-18-6-4-3-5-16(18)22(28)29)21-24-19(12-20(27)26(21)13-14)25-7-9-30-10-8-25/h3-6,11-13,15,23H,7-10H2,1-2H3,(H,28,29)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTDIKMSKMREGO-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C=C(N=C2C(=C1)C(C)NC3=CC=CC=C3C(=O)O)N4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C(=O)C=C(N=C2C(=C1)[C@@H](C)NC3=CC=CC=C3C(=O)O)N4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657619 | |
Record name | 2-({(1R)-1-[7-Methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]ethyl}amino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173900-33-8 | |
Record name | AZD-6482 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173900338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-6482 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14980 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-({(1R)-1-[7-Methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]ethyl}amino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZD-6482 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78G6MP5PZ5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of AZD6482?
A1: this compound specifically inhibits the p110β isoform of Phosphoinositide 3-kinase (PI3K). [, , , , , , , , , , ]
Q2: How does this compound interact with its target?
A2: this compound acts as a competitive inhibitor by targeting the ATP-binding site of the p110β kinase domain. [, ]
Q3: What are the downstream effects of inhibiting p110β with this compound?
A3: this compound treatment leads to:
- Reduced AKT activation: Decreased phosphorylation of AKT, a key downstream effector of PI3K signaling. [, , , , ]
- Inhibition of cell proliferation and survival: Reduced cell viability and induction of apoptosis in various cancer cell lines, particularly those with PTEN deficiency. [, , , , , , ]
- Impaired cell migration and invasion: Reduced migratory and invasive capacity of glioblastoma and renal clear cell carcinoma cells. [, ]
- Thrombus instability: In platelets, this compound specifically disrupts thrombus stability at high shear rates, potentially due to impaired activating phosphorylations of Akt and inhibitory phosphorylation of GSK3. [, ]
- Modulation of growth factor response: this compound can desensitize cells to IGF-1 stimulation while hypersensitizing them to heregulin, impacting downstream AKT and MEK/ERK activation. []
Q4: Does this compound affect other PI3K isoforms?
A4: this compound demonstrates high selectivity for p110β and does not significantly inhibit other PI3K isoforms like p110α or p110δ. [, , , , , ]
Q5: What is the significance of p110β inhibition in PTEN-deficient cancers?
A5: PTEN negatively regulates the PI3K pathway. Cancers with PTEN loss often exhibit increased reliance on p110β for survival and proliferation, making them potentially susceptible to this compound treatment. [, , , , ]
Q6: Is there spectroscopic data available for this compound?
A6: The provided research papers do not include detailed spectroscopic data (NMR, IR, etc.) for this compound.
Q7: Are there studies on this compound's material compatibility and stability under various conditions?
A7: The provided research papers primarily focus on this compound's biological activity and do not provide specific information regarding its material compatibility or stability under various environmental conditions.
Q8: Does this compound exhibit any catalytic properties?
A8: this compound is a kinase inhibitor and does not possess inherent catalytic properties. It functions by blocking the catalytic activity of p110β.
Q9: Have computational chemistry methods been applied to study this compound?
A10: While some studies mention the use of computational methods like molecular docking, detailed information about specific simulations, calculations, or quantitative structure-activity relationship (QSAR) models for this compound is not available in the provided research. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.